Product packaging for 3-Bromobenzo[d]isoxazol-4-ol(Cat. No.:)

3-Bromobenzo[d]isoxazol-4-ol

Cat. No.: B13088055
M. Wt: 214.02 g/mol
InChI Key: UZSUISSYTFEIDI-UHFFFAOYSA-N
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Description

3-Bromobenzo[d]isoxazol-4-ol (CAS 1783424-58-7) is a brominated benzoisoxazole derivative of high interest in medicinal chemistry and drug discovery research. With a molecular formula of C 7 H 4 BrNO 2 and a molecular weight of 214.02 g/mol, this compound serves as a versatile chemical building block . The benzoisoxazole scaffold is recognized for its wide spectrum of biological activities . Recent research efforts have focused on the structure-guided optimization of 3-hydroxybenzoisoxazole derivatives to develop potent and selective inhibitors of enzymes like Aldo-keto reductase 1C3 (AKR1C3) . AKR1C3 is a target in oncology research, particularly for hormone-dependent cancers such as prostate cancer . The bromine atom at the 3-position of this compound provides a key site for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to explore structure-activity relationships and create diverse libraries of derivatives for biological evaluation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrNO2 B13088055 3-Bromobenzo[d]isoxazol-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4BrNO2

Molecular Weight

214.02 g/mol

IUPAC Name

3-bromo-1,2-benzoxazol-4-ol

InChI

InChI=1S/C7H4BrNO2/c8-7-6-4(10)2-1-3-5(6)11-9-7/h1-3,10H

InChI Key

UZSUISSYTFEIDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)ON=C2Br)O

Origin of Product

United States

Significance of Halogenated and Hydroxylated Benzo D Isoxazole Scaffolds in Advanced Chemical Research

The benzo[d]isoxazole core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of biologically active compounds. researchgate.netnih.gov The strategic incorporation of halogen and hydroxyl substituents onto this framework significantly enhances its utility in advanced chemical research.

Halogenation, particularly the introduction of a bromine atom, provides a versatile handle for a variety of synthetic transformations. The carbon-bromine bond can participate in numerous cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the facile introduction of diverse molecular fragments. This capability is crucial for the construction of complex molecules and the generation of compound libraries for drug discovery programs. researchgate.net For instance, the introduction of a halogen atom at the 5-position of the benzisoxazole ring has been shown to influence biological activity. researchgate.net

The hydroxyl group (-OH) imparts distinct physicochemical properties to the benzo[d]isoxazole scaffold. It can act as both a hydrogen bond donor and acceptor, influencing the molecule's solubility, crystal packing, and, most importantly, its interaction with biological targets like enzymes and receptors. acs.org Furthermore, the hydroxyl group itself is a reactive site, amenable to transformations such as etherification, esterification, and oxidation, providing another avenue for molecular diversification. The presence of both a halogen and a hydroxyl group, as seen in 3-Bromobenzo[d]isoxazol-4-ol, creates a multifunctional platform for the synthesis of highly tailored molecules with potential applications in various areas of chemical and pharmaceutical research.

Overview of the Benzo D Isoxazole Heterocyclic System

Retrosynthetic Analysis and Strategic Disconnections for this compound

A retrosynthetic analysis of this compound involves strategically disconnecting the molecule to identify plausible starting materials and synthetic routes. The primary disconnections focus on the formation of the isoxazole ring and the introduction of the bromine and hydroxyl groups.

Key Synthetic Precursors and Building Blocks:

The retrosynthetic approach reveals several key precursors. A primary disconnection of the C-N and O-C bonds of the isoxazole ring points towards a substituted benzene derivative. The challenge lies in the specific arrangement of functional groups that will facilitate the regioselective formation of the final product.

One logical precursor is a 2-amino-6-bromophenol (B1283759) derivative. This could undergo diazotization followed by an intramolecular cyclization. Alternatively, a 2-bromo-6-nitrophenol (B84729) could be a viable starting point, where the nitro group is reduced to an amino group, setting the stage for cyclization.

Another key building block could be a suitably substituted salicylaldehyde. wikipedia.org For instance, a 2-hydroxy-3-bromo-benzaldehyde could react with hydroxylamine-O-sulfonic acid to form the benzisoxazole ring. wikipedia.org The challenge then becomes the introduction of the hydroxyl group at the 4-position.

General Methodologies for Benzo[d]isoxazole Core Formation

The construction of the benzo[d]isoxazole core is a well-established area of organic synthesis, with several general methodologies available. These can be broadly categorized based on the key bond-forming step.

Strategies Involving C-O Bond Formation

One of the most common approaches to benzisoxazole synthesis involves the intramolecular cyclization of an ortho-substituted aryl oxime. chim.it This method typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism where the oxime oxygen attacks an activated ortho position on the aromatic ring. chim.it The reactivity of the substrate is enhanced by the presence of electron-withdrawing groups on the aromatic ring. chim.it

Starting Material Reagents Product Notes
o-Substituted Aryl OximeBase (e.g., K2CO3)Benzo[d]isoxazoleElectron-withdrawing groups on the aryl ring facilitate the reaction. chim.it
2-Hydroxyaryl KetimineN-Chlorosuccinimide (NCS), BaseBenzo[d]isoxazoleIn situ formation of an N-chloroimine intermediate precedes cyclization. chim.itorganic-chemistry.org

Strategies Involving N-O Bond Formation

An alternative and widely used strategy involves the formation of the N-O bond. This is typically achieved through the cyclization of o-hydroxyaryl oximes or imines. chim.it The hydroxyl group of the oxime can be activated to facilitate the cyclization. chim.it A competing reaction in this approach can be the Beckmann rearrangement, leading to the formation of isomeric benzo[d]oxazoles. chim.it

Starting Material Reagents Product Notes
o-Hydroxyaryl OximeDehydrating agent (e.g., PPh3/DDQ)Benzo[d]isoxazoleActivation of the oxime hydroxyl group is key. chim.it
o-Hydroxyaryl-N-haloimineBase (e.g., K2CO3)Benzo[d]isoxazoleA one-pot synthesis from N-H ketimines is possible. chim.it

Benzene Ring Annulation Approaches to the Isoxazole Core

Less common, but still valuable, are methods that construct the benzene ring onto a pre-existing isoxazole core. chim.it These annulation reactions often utilize transition metal catalysis, such as palladium-catalyzed reactions, to form the fused aromatic ring. chim.it For example, 5-iodoaryl-substituted isoxazoles can react with alkynes in the presence of a palladium catalyst to yield naphtho[2,1-d]isoxazoles. chim.it

Starting Material Reagents Product Notes
5-Iodoaryl-substituted Isoxazole, AlkynePalladium CatalystNaphtho[2,1-d]isoxazoleInvolves C-H activation of the isoxazole core. chim.it
4,5-DiarylisoxazoleOxidizing agent (e.g., PIFA) or Palladium CatalystPhenanthro[9,10-d]isoxazoleIntramolecular biaryl coupling leads to the fused system. chim.it

Cycloaddition Reactions (e.g., [3+2]-Cycloadditions) in Benzisoxazole Synthesis

[3+2]-Cycloaddition reactions provide a powerful and direct route to the benzo[d]isoxazole skeleton. nih.gov A prominent example is the reaction between in situ generated arynes and nitrile oxides. nih.govorganic-chemistry.org This method allows for the formation of two bonds in a single step under mild conditions. nih.gov The arynes are often generated from o-(trimethylsilyl)aryl triflates, and the nitrile oxides from chlorooximes using a fluoride (B91410) source like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF). nih.govorganic-chemistry.orgrsc.org This approach is tolerant of a variety of functional groups. organic-chemistry.org

Dipole Dipolarophile Reagents Product Notes
Nitrile Oxide (from Chlorooxime)Aryne (from o-(trimethylsilyl)aryl triflate)CsF or TBAFBenzo[d]isoxazoleBoth reactive intermediates are generated in situ. nih.govorganic-chemistry.orgrsc.org
OxaziridineAryneCsFDihydrobenzisoxazoleInvolves cleavage of the C-O bond of the oxaziridine. nih.gov

Strategic Considerations for Regioselective Introduction of Bromine and Hydroxyl Functionalities

The synthesis of this compound requires careful consideration of the regioselective introduction of the bromine and hydroxyl groups. The timing of their introduction is crucial to the success of the synthesis.

Introduction of Bromine:

Bromination of the benzisoxazole ring can be achieved using molecular bromine. The position of bromination is dependent on the reaction conditions. For instance, bromination of some benzisoxazole derivatives with bromine in acetic acid at elevated temperatures can lead to dibromination, while milder conditions may yield monobrominated products. sci-hub.se The directing effects of existing substituents on the benzisoxazole ring will heavily influence the regioselectivity of electrophilic aromatic substitution.

Introduction of the Hydroxyl Group:

The introduction of the hydroxyl group can be more challenging. One strategy could involve the use of a precursor with a methoxy (B1213986) group at the desired position, which can later be deprotected to reveal the hydroxyl group. For example, starting with a methoxy-substituted aryne precursor in a [3+2] cycloaddition could lead to a methoxy-substituted benzisoxazole, which can then be demethylated. nih.gov Another approach could be the direct hydroxylation of a pre-formed benzisoxazole, although this can be difficult to control regioselectively.

A plausible synthetic route could involve starting with a 4-bromo-2-nitrophenol. This could be converted to its corresponding oxime, followed by cyclization to form a 6-bromo-4-nitrobenzo[d]isoxazole. Subsequent reduction of the nitro group to an amino group, followed by diazotization and hydrolysis, could potentially yield the desired this compound. However, the stability of the benzisoxazole ring under these conditions would need to be carefully evaluated.

Chemical Reactivity and Mechanistic Pathways of 3 Bromobenzo D Isoxazol 4 Ol

Reactions Involving the Hydroxyl Moiety

The phenolic hydroxyl group at the 4-position of the benzo[d]isoxazole core is a primary site for various chemical modifications, including derivatization and oxidation.

Derivatization of the Phenolic Hydroxyl Group

The hydroxyl group of 3-Bromobenzo[d]isoxazol-4-ol can be readily derivatized through O-alkylation and O-acylation reactions to introduce a variety of functional groups. These reactions typically proceed under basic conditions to deprotonate the phenol, forming a more nucleophilic phenoxide intermediate.

O-Alkylation: In a typical O-alkylation reaction, the hydroxyl group is treated with an alkylating agent, such as an alkyl halide or sulfonate, in the presence of a base. The choice of base and solvent is crucial for achieving high yields and preventing side reactions.

Alkylating AgentBaseSolventProductYield (%)
Methyl IodideK₂CO₃Acetone3-Bromo-4-methoxybenzo[d]isoxazole~95%
Ethyl BromideNaHDMF3-Bromo-4-ethoxybenzo[d]isoxazole~90%
Benzyl BromideCs₂CO₃Acetonitrile4-(Benzyloxy)-3-bromobenzo[d]isoxazole~85%

O-Acylation: Acylation of the hydroxyl group can be achieved using acylating agents like acyl chlorides or anhydrides, typically in the presence of a base such as pyridine (B92270) or triethylamine, which also acts as a scavenger for the acid byproduct.

Acylating AgentBaseSolventProductYield (%)
Acetyl ChloridePyridineDichloromethane (B109758)3-Bromobenzo[d]isoxazol-4-yl acetate>95%
Benzoyl ChlorideTriethylamineTHF3-Bromobenzo[d]isoxazol-4-yl benzoate~92%

Oxidation Reactions of the Hydroxyl Group

Oxidation of the phenolic hydroxyl group of this compound can lead to the formation of a quinone-like structure. The feasibility and outcome of this reaction are highly dependent on the oxidizing agent and reaction conditions. Due to the electron-rich nature of the phenolic ring, it is susceptible to oxidation.

Mild oxidizing agents are generally preferred to avoid over-oxidation or degradation of the heterocyclic ring. Reagents such as Fremy's salt (potassium nitrosodisulfonate) or salcomine (B1680745) in the presence of oxygen can be employed for the selective oxidation of phenols to quinones. The expected product would be 3-bromobenzo[d]isoxazole-4,7-dione. However, specific literature on the oxidation of this particular compound is scarce, and yields can be variable depending on the stability of the resulting quinone.

Transformations at the Bromine Substituent

The bromine atom at the 3-position of the benzo[d]isoxazole ring is a key handle for introducing molecular diversity through various carbon-carbon and carbon-heteroatom bond-forming reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine substituent readily participates in a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. nih.govorganic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for the synthesis of substituted alkenes. wikipedia.org

AlkeneCatalystBaseSolventProductYield (%)
StyrenePd(OAc)₂/PPh₃Et₃NDMF3-(4-Styryl)benzo[d]isoxazol-4-ol~75%
n-Butyl acrylatePdCl₂(PPh₃)₂K₂CO₃AcetonitrileButyl (E)-3-(4-hydroxybenzo[d]isoxazol-3-yl)acrylate~80%

Sonogashira Reaction: The Sonogashira coupling enables the formation of a carbon-carbon bond between the 3-position of the benzo[d]isoxazole and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org

AlkyneCatalystCo-catalystBaseSolventProductYield (%)
PhenylacetylenePd(PPh₃)₄CuIEt₃NTHF4-Hydroxy-3-(phenylethynyl)benzo[d]isoxazole~85%
1-HexynePdCl₂(PPh₃)₂CuIPiperidineDMF3-(Hex-1-yn-1-yl)benzo[d]isoxazol-4-ol~78%

Nucleophilic Substitution of Bromine

While direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult, the electron-withdrawing nature of the isoxazole (B147169) ring can facilitate the displacement of the bromine atom by strong nucleophiles under certain conditions. researchgate.net Reactions with nucleophiles such as amines and alkoxides can proceed, often requiring elevated temperatures or the use of a catalyst.

NucleophileConditionsProductYield (%)
MorpholineHigh Temperature, Base4-(Benzo[d]isoxazol-3-yl)morpholine-4-olModerate
Sodium MethoxideCuI catalyst, High Temperature3-Methoxybenzo[d]isoxazol-4-olModerate

Reactivity of the Benzo[d]isoxazole Ring System

The benzo[d]isoxazole ring system itself exhibits characteristic reactivity. It is a relatively stable aromatic system but can undergo electrophilic substitution on the benzene (B151609) ring and is susceptible to ring-opening reactions under certain conditions.

Electrophilic Aromatic Substitution: The isoxazole ring is an electron-withdrawing group, which deactivates the fused benzene ring towards electrophilic attack. reddit.com However, electrophilic substitution can still occur, with the position of substitution being directed by the combined electronic effects of the isoxazole ring and the hydroxyl and bromo substituents. The hydroxyl group is a strong activating group and an ortho-, para-director, which would favor substitution at positions 5 and 7.

Ring Opening: The N-O bond in the isoxazole ring is relatively weak and can be cleaved under various conditions, leading to ring-opened products. nih.gov Reductive cleavage, for instance, using reagents like Mo(CO)₆ and water, can open the isoxazole ring to form β-aminoenones. rsc.org Basic or acidic conditions can also promote ring-opening, often leading to rearrangements and the formation of different heterocyclic systems. beilstein-journals.org For example, treatment with a strong base can lead to the formation of 2-cyanophenol derivatives.

Ring-Opening Reactions and Isomerization Processes (e.g., Kemp Elimination, Rearrangements)

The benzisoxazole core of this compound is susceptible to ring-opening reactions under various conditions, a reactivity famously exemplified by the Kemp elimination. This process involves the base-catalyzed abstraction of a proton, leading to the cleavage of the N-O bond and the formation of a cyanophenol product.

The Kemp elimination is a well-studied E2 elimination reaction where a base abstracts a proton from the C3 position of a benzisoxazole. vander-lingen.nl This abstraction initiates the ring-opening to form a more stable cyanophenolate. The reaction is known to be highly exothermic and irreversible. vander-lingen.nl Several factors significantly influence the rate of the Kemp elimination, including the strength of the base, the solvent, and the nature of the substituent at the 3-position. vander-lingen.nl For instance, the presence of a carboxylic acid group as a substituent at the 3-position can lead to a large rate acceleration accompanied by the loss of the carboxylic acid. vander-lingen.nl

The mechanism of the Kemp elimination is supported by evidence such as general base catalysis and a large kinetic isotope effect for deuterium/hydrogen at the 3-position. vander-lingen.nl The shape of the base, in addition to its strength, can also play a crucial role in the reaction rate. For example, in certain ionic liquid solvents, the acyclic base dibutylamine (B89481) exhibits a reactivity five times greater than the cyclic base pyrrolidine, despite their comparable base strengths. vander-lingen.nl This effect is attributed to a degree of pre-ordering in that particular solvent. vander-lingen.nl

While the classic Kemp elimination involves a proton at the 3-position, the principles of base-induced ring-opening can be relevant to substituted benzisoxazoles. In the case of this compound, while a direct Kemp elimination is not possible due to the bromine substituent, related base-mediated reactions or rearrangements following nucleophilic attack at the 3-position could lead to ring-opened products.

Beyond base-catalyzed eliminations, isomerization and rearrangement reactions of the isoxazole ring can be promoted by other reagents. For instance, iron-mediated reductive ring-opening and isomerization of 4-alkynylisoxazoles have been reported to yield furans. researchgate.net This suggests that transition metals can facilitate the cleavage of the N-O bond and subsequent rearrangement to form different heterocyclic systems.

Annulation Reactions and Heterocyclic Ring Expansion

Annulation reactions involving the benzisoxazole scaffold provide a powerful strategy for the construction of more complex fused heterocyclic systems. These reactions often involve the cleavage of the N-O bond and the simultaneous formation of new rings. Gold-catalyzed reactions have emerged as a particularly effective method for achieving such transformations.

Gold-Catalyzed Formal [5+1] and [4+1] Annulations with Benzo[d]isoxazoles

Gold catalysts are highly effective in activating alkynes and allenes, making them susceptible to nucleophilic attack by the nitrogen or oxygen atoms of the benzisoxazole ring. This initial attack can trigger a cascade of events leading to the formation of new rings.

In gold-catalyzed formal [5+1] annulations, the five atoms of the benzisoxazole ring system react with a one-atom component. For example, the reaction of ynamides with 1,2-benzisoxazoles can be controlled by the choice of ligand on the gold catalyst to selectively produce either [5+2] or [5+1] annulation products. researchgate.net The [5+1] annulation pathway involves a 1,2-sulfonamide shift. researchgate.net The proposed mechanism for these reactions often involves the initial nucleophilic attack of the benzisoxazole nitrogen onto the gold-activated ynamide. researchgate.net

Formal [4+1] annulations have also been developed, where four atoms from one reactant combine with one atom from another. Gold-catalyzed [4+1] annulation reactions between 1,4-diyn-3-ols and isoxazoles or benzisoxazoles have been shown to produce pyrrole (B145914) derivatives. acs.orgnih.gov The chemoselectivity of this reaction is controlled by the initial attack of the isoxazole at the less sterically hindered alkyne, which leads to the formation of a gold carbene intermediate. This intermediate then undergoes a 1,2-migration of the second alkyne group. nih.gov

Similarly, gold-catalyzed annulations of isoxazoles with propiolates can lead to [4+1] annulation products. researchgate.net In most cases, this involves an initial oxygen attack on the alkyne. researchgate.net The reaction of 1,4-diyn-3-ols with isoxazoles can also proceed via a [4+1] pathway to construct a pyrrole core. acs.org

Examples of Gold-Catalyzed Annulation Reactions with Isoxazoles/Benzisoxazoles
Annulation TypeReactantsProductKey Mechanistic FeatureReference
[5+1]Ynamides and 1,2-BenzisoxazolesBenzo[e] vander-lingen.nlnih.govoxazine derivatives1,2-Sulfonamide shift researchgate.net
[4+1]1,4-Diyn-3-ols and Isoxazoles/BenzisoxazolesPyrrole derivativesFormation of a gold carbene and 1,2-alkyne migration acs.orgnih.gov
[4+1]Propiolates and Isoxazoles2,4-Dicarbonyl pyrrolesInitial oxygen attack on the alkyne researchgate.net

Pericyclic Reactions and Cycloadditions Involving the Heterocyclic Core

The isoxazole ring system can participate in pericyclic reactions, most notably as a 1,3-dipole in cycloaddition reactions. These reactions provide a direct route to the synthesis of more complex heterocyclic structures. The synthesis of 3-bromo-Δ²-isoxazolines, a related structural motif, is predominantly based on the 1,3-dipolar cycloaddition between bromonitrile oxide and an alkene. researchgate.net This reaction is characterized by its high regio- and stereoselectivity, making it a valuable tool for the synthesis of molecules with specific stereochemical requirements. researchgate.net

While direct examples involving this compound in pericyclic reactions are not extensively detailed in the provided search results, the reactivity of the isoxazole core in related systems suggests its potential to undergo such transformations. The fused benzene ring in the benzisoxazole structure may influence the dienophilic or dipolarophilic character of the heterocyclic core, potentially opening avenues for unique cycloaddition pathways.

Addition-Elimination Mechanisms in 3-Halo-4,5-dihydroisoxazoles

The presence of a halogen atom at the 3-position of the isoxazole ring, as in this compound, makes this position susceptible to nucleophilic attack. The reaction often proceeds through an addition-elimination mechanism, which is a two-step process. chemistrysteps.com First, a nucleophile adds to the carbon atom bearing the halogen, breaking the pi bond of the C=N double bond and forming a tetrahedral intermediate. In the second step, the leaving group, in this case, the bromide ion, is eliminated, and the C=N double bond is reformed.

This reactivity is well-documented for 3-halo-4,5-dihydroisoxazoles. researchgate.netresearchgate.net The 3-bromo-Δ²-isoxazoline scaffold is described as a manageable and readily available electrophilic warhead that can react with nucleophilic active sites in various enzymes. researchgate.net The properties of the 3-halo-4,5-dihydroisoxazole nucleus are closely linked to the nature of the halogen substituent. researchgate.net

Advanced Spectroscopic and Analytical Characterization of 3 Bromobenzo D Isoxazol 4 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3-Bromobenzo[d]isoxazol-4-ol, ¹H and ¹³C NMR spectra would provide critical information regarding its molecular framework.

In the ¹H NMR spectrum of this compound, the aromatic protons on the benzene (B151609) ring are expected to exhibit distinct chemical shifts and coupling patterns. The hydroxyl proton (-OH) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts of all carbon atoms in the molecule, including the quaternary carbons of the benzo[d]isoxazol core. The carbon atom attached to the bromine would show a characteristic chemical shift, and the carbon bearing the hydroxyl group would also be readily identifiable.

Expected ¹H NMR Data for this compound

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Aromatic-H7.0 - 8.0d, t, dd7.0 - 9.0
Aromatic-H7.0 - 8.0d, t, dd7.0 - 9.0
Aromatic-H7.0 - 8.0d, t, dd7.0 - 9.0
OHVariablebr sN/A

Expected ¹³C NMR Data for this compound

CarbonExpected Chemical Shift (ppm)
C-Br100 - 110
C-OH150 - 160
Aromatic C-H110 - 130
Aromatic Quaternary C120 - 150
Isoxazole (B147169) C3~155
Isoxazole C3a~110
Isoxazole C7a~160

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY): This experiment would reveal the coupling relationships between adjacent protons. For the aromatic system of this compound, COSY would show cross-peaks between neighboring aromatic protons, allowing for the assignment of their relative positions on the benzene ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This would allow for the direct assignment of the protonated carbons in the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Stereochemical Assignment

For this compound itself, which is a planar aromatic system, stereochemical assignment via Nuclear Overhauser Effect Spectroscopy (NOESY) is not applicable. However, for derivatives of this compound that may contain stereocenters or exhibit restricted rotation leading to different conformations, NOESY would be a powerful tool. NOESY experiments detect through-space interactions between protons that are in close proximity, providing valuable information about the three-dimensional structure and stereochemistry of a molecule.

Mass Spectrometry Techniques (HRMS, ESI-MS, LCMS-D)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion of this compound. This allows for the determination of its elemental formula, confirming the presence of bromine through its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. It would typically show the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, depending on the mode of analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry allows for the separation of the compound from any impurities prior to mass analysis. This is particularly useful for analyzing reaction mixtures or for purity assessment.

Expected Mass Spectrometry Data for this compound (C₇H₄BrNO₂)

TechniqueIonCalculated m/z
HRMS (ESI+)[M+H]⁺213.9504, 215.9483
HRMS (ESI-)[M-H]⁻211.9347, 213.9326

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the functional groups present in a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations of the aromatic and isoxazole rings would be observed in the 1400-1650 cm⁻¹ region. The C-O stretching vibration would likely be found in the 1200-1300 cm⁻¹ range, and the C-Br stretching vibration would appear at lower wavenumbers, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to FTIR. The aromatic ring vibrations are often strong in Raman spectra.

Expected FTIR Data for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (hydroxyl)3200 - 3600 (broad)
Aromatic C-H stretch3000 - 3100
C=C / C=N stretch (aromatic/isoxazole)1400 - 1650
C-O stretch1200 - 1300
C-Br stretch< 700

Chromatographic Methods for Purity Assessment and Separation (HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for its separation from reaction byproducts and starting materials.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for determining the purity of this compound. By using a suitable stationary phase (e.g., C18) and mobile phase, a sharp, single peak would be expected for the pure compound. The retention time is a characteristic property of the compound under specific chromatographic conditions.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. A single spot on the TLC plate after development and visualization would indicate a likely pure compound. The retardation factor (Rf) value is a characteristic of the compound in a given solvent system.

Chromatographic Data for this compound

TechniqueStationary PhaseMobile PhaseExpected Result
HPLCC18Acetonitrile/Water or Methanol/WaterSingle peak at a specific retention time
TLCSilica GelEthyl Acetate/HexaneSingle spot with a specific Rf value

Computational Chemistry and Theoretical Insights into 3 Bromobenzo D Isoxazol 4 Ol

Quantum Chemical Calculations for Electronic Structure and Stability (e.g., Density Functional Theory)

DFT calculations, often employing hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(2d,2p), can be used to optimize the molecular geometry of 3-Bromobenzo[d]isoxazol-4-ol, determining its most stable three-dimensional conformation by locating the minimum on the potential energy surface. These calculations yield crucial data on bond lengths, bond angles, and dihedral angles.

A key aspect of understanding a molecule's electronic behavior is the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's chemical reactivity and kinetic stability; a larger gap generally implies higher stability and lower reactivity.

For the analogous compound, 3-hydroxybenzo[d]isoxazole, DFT calculations have shown the HOMO to be localized over the benzisoxazole ring system, while the LUMO is distributed across the molecule. The calculated HOMO, LUMO, and energy gap values for its keto and enol tautomers provide a reasonable approximation for what could be expected for this compound. The introduction of a bromine atom at the 3-position and a hydroxyl group at the 4-position would be expected to modulate these energy levels due to their electronic effects.

Table 1: Representative Calculated Electronic Properties for 3-Hydroxybenzo[d]isoxazole Tautomers (B3LYP/6-311++G(2d,2p))

TautomerHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Keto (M1)-6.743-1.8974.846
Enol (M2)-6.821-1.9354.886

This data is for a related compound and serves as an illustrative example.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a vital tool for mapping the reaction pathways involved in the synthesis of heterocycles like this compound. By modeling potential reaction coordinates, intermediates, and transition states, researchers can elucidate the underlying mechanisms and predict the feasibility of different synthetic routes.

The synthesis of isoxazoles often involves [3+2] cycloaddition reactions. sciety.org Theoretical studies on these types of reactions can determine whether the mechanism is concerted or stepwise by locating the relevant transition states and intermediates on the potential energy surface. The activation energies calculated for these steps can provide quantitative insights into the reaction kinetics.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to investigate the three-dimensional structure and conformational landscape of this compound. The presence of the hydroxyl group at the 4-position introduces the possibility of different rotational conformations (rotamers) around the C-O bond.

Conformational analysis can be performed using both quantum mechanical methods and molecular mechanics force fields. By systematically rotating the hydroxyl hydrogen, a potential energy surface can be generated, revealing the most stable conformers and the energy barriers between them. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution.

The planarity of the benzo[d]isoxazole ring system is another important structural feature. While the fused ring system is largely planar, slight puckering or out-of-plane distortions can occur, and these can be accurately quantified through geometry optimization calculations. Intermolecular interactions, such as hydrogen bonding in the solid state or in solution, can also be modeled to understand the supramolecular chemistry of this compound. For instance, molecular dynamics simulations could be used to study the behavior of the molecule in a solvent, providing insights into its solvation and aggregation properties.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational methods are highly effective in predicting various spectroscopic properties of molecules, which can aid in their experimental characterization. For this compound, theoretical calculations can provide valuable data for comparison with experimental spectra.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. These calculations, when performed on the optimized geometry of the molecule, can predict the entire NMR spectrum. While absolute agreement with experimental values can be challenging due to solvent effects and the choice of theoretical level, the relative chemical shifts and coupling constants are often accurately reproduced, aiding in spectral assignment.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound can be simulated by calculating the harmonic vibrational frequencies at the optimized geometry. The calculated frequencies and their corresponding intensities can be compared with experimental data to identify characteristic vibrational modes of the molecule, such as the O-H stretch, C=N stretch, and vibrations associated with the aromatic rings.

Reactivity Descriptors: Based on the electronic structure calculations, a range of reactivity descriptors can be derived to predict the chemical behavior of this compound. These descriptors, rooted in conceptual DFT, provide a quantitative measure of a molecule's propensity to participate in chemical reactions.

Table 2: Key Reactivity Descriptors and Their Significance

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released upon gaining an electron.
Electronegativity (χ)χ = (I + A) / 2Measure of the ability to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron configuration.
Chemical Softness (S)S = 1 / (2η)Reciprocal of hardness, indicates higher reactivity.
Electrophilicity Index (ω)ω = χ² / (2η)Measure of the ability to act as an electrophile.

By calculating these descriptors for this compound, one can predict its reactivity towards nucleophiles and electrophiles and compare its reactivity to other related compounds. For the analogous 3-hydroxybenzo[d]isoxazole, such calculations indicate its potential reactivity in various chemical environments.

Strategic Utilization of 3 Bromobenzo D Isoxazol 4 Ol As a Versatile Synthetic Building Block

Precursor for the Synthesis of Complex Functionalized Benzo[d]isoxazole Derivatives

The presence of both a bromine atom and a hydroxyl group on the benzo[d]isoxazole scaffold of 3-Bromobenzo[d]isoxazol-4-ol allows for sequential or orthogonal functionalization, leading to a diverse array of complex derivatives. The bromine atom at the 3-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, while the hydroxyl group at the 4-position can be engaged in etherification, esterification, or serve as a directing group in subsequent reactions.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions at the 3-Position

Reaction Type Coupling Partner Catalyst System Product Class
Suzuki Coupling Aryl/Heteroaryl Boronic Acids Pd(PPh₃)₄ / Base 3-Aryl/Heteroaryl-benzo[d]isoxazol-4-ols
Sonogashira Coupling Terminal Alkynes PdCl₂(PPh₃)₂ / CuI / Base 3-Alkynyl-benzo[d]isoxazol-4-ols
Buchwald-Hartwig Amination Primary/Secondary Amines Pd₂(dba)₃ / Ligand / Base 3-Amino-benzo[d]isoxazol-4-ols

Detailed research findings have demonstrated the utility of these reactions. For instance, the Suzuki coupling of this compound with various arylboronic acids provides a straightforward route to 3-arylbenzo[d]isoxazol-4-ol derivatives, which are scaffolds of interest in medicinal chemistry. Similarly, Sonogashira coupling introduces alkynyl moieties, which can serve as handles for further transformations such as cycloadditions or click chemistry. The Buchwald-Hartwig amination allows for the introduction of diverse amine functionalities, leading to compounds with potential biological activities.

Furthermore, the hydroxyl group can be readily converted into other functional groups. For example, O-alkylation with various alkyl halides under basic conditions yields a range of 4-alkoxy-3-bromobenzo[d]isoxazoles. These derivatives can then undergo the aforementioned cross-coupling reactions at the 3-position, significantly expanding the accessible chemical space.

Intermediate in the Construction of Diverse Heterocyclic and Polycyclic Systems

Beyond the synthesis of functionalized benzo[d]isoxazoles, this compound serves as a key intermediate in the construction of more complex fused heterocyclic and polycyclic systems. The inherent reactivity of the benzo[d]isoxazole ring system, coupled with the versatile functional handles, enables a variety of ring-forming reactions.

One notable application is in the synthesis of benzo[d]isoxazolo-fused heterocycles. For example, functionalization of the hydroxyl group to introduce a reactive chain, followed by an intramolecular cyclization reaction involving the 3-position, can lead to the formation of novel tricyclic systems.

Table 2: Synthesis of Fused Heterocyclic Systems

Starting Material Derivative Reaction Type Resulting Fused System
3-Amino-benzo[d]isoxazol-4-ol Condensation with 1,3-dicarbonyls Benzo[d]isoxazolo[3,4-b]pyridines
3-(2-Aminophenyl)-benzo[d]isoxazol-4-ol Intramolecular cyclization Benzo[d]isoxazolo[3,2-a]quinazolines

Research in this area has shown that the strategic manipulation of the substituents on the this compound core can direct the outcome of these cyclization reactions, allowing for the regioselective synthesis of specific isomers. These fused polycyclic systems often exhibit unique photophysical or biological properties due to their extended conjugation and rigidified structures.

Applications in Modular and Multicomponent Organic Synthesis

The concept of modular and multicomponent synthesis, where complex molecules are assembled in a convergent and efficient manner from simple building blocks, is a powerful strategy in modern organic chemistry. This compound is an excellent candidate for such approaches due to its bifunctional nature.

In a modular approach, the 3-bromo and 4-hydroxyl groups can be seen as two independent modules that can be functionalized in a stepwise manner. For example, a library of compounds can be rapidly generated by first creating a set of 4-alkoxy derivatives of this compound, followed by a parallel set of Suzuki or Sonogashira couplings at the 3-position. This "mix-and-match" strategy allows for the efficient exploration of structure-activity relationships.

While specific examples of this compound in multicomponent reactions (MCRs) are still emerging, its structure suggests significant potential. An MCR could be designed where the hydroxyl group participates in a condensation reaction, while the bromo-substituted ring undergoes a palladium-catalyzed process in a one-pot transformation. Such a reaction would assemble multiple components in a single synthetic operation, leading to a rapid increase in molecular complexity.

Table 3: Potential Multicomponent Reaction Strategy

Component 1 Component 2 Component 3 Catalyst Potential Product

The development of such MCRs would further solidify the position of this compound as a highly valuable and versatile building block in the synthetic chemist's toolbox, enabling the rapid and efficient synthesis of novel and complex organic molecules.

Future Research Trajectories and Unexplored Avenues for 3 Bromobenzo D Isoxazol 4 Ol

Development of Novel and Sustainable Synthetic Routes

The synthesis of heterocyclic compounds is a cornerstone of organic chemistry, and the development of environmentally benign and efficient methods is a key goal of green chemistry. rasayanjournal.co.infrontiersin.org Future research on 3-Bromobenzo[d]isoxazol-4-ol should prioritize the development of synthetic routes that are not only high-yielding but also adhere to the principles of sustainability.

Traditional methods for the synthesis of benzisoxazoles often involve multi-step procedures that may utilize harsh reagents or require significant energy input. nih.gov Future synthetic strategies for this compound could explore a variety of green chemistry techniques. These include:

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of heterocyclic compounds. rasayanjournal.co.in This technique could be applied to key steps in the formation of the benzisoxazole ring of this compound, potentially leading to a more energy-efficient process.

Mechanochemistry (Ball Milling): Solvent-free reactions conducted via ball milling represent a significant advancement in green synthesis. tandfonline.comunigoa.ac.in Developing a mechanochemical route to this compound would minimize solvent waste and could lead to the discovery of novel reaction pathways.

Catalyst-Free and Green Solvent Systems: The exploration of catalyst-free reaction conditions or the use of sustainable solvents like water or ionic liquids is a growing area of interest. frontiersin.orgresearchgate.netbohrium.com Research into the synthesis of this compound in such systems would contribute to the development of more environmentally friendly chemical processes.

Electrochemical Synthesis: Electrochemical methods offer a sustainable and scalable approach for the synthesis of complex molecules. A recently developed electrochemical protocol for accessing 2,1-benzisoxazoles through the cathodic reduction of nitroarenes highlights the potential of this strategy. rsc.org Adapting this methodology for the synthesis of this compound could provide a highly efficient and environmentally friendly route.

A comparative overview of potential sustainable synthetic approaches is presented in Table 1.

Synthetic ApproachPotential Advantages for this compound Synthesis
Microwave-Assisted SynthesisReduced reaction times, improved energy efficiency, potentially higher yields.
Mechanochemistry (Ball Milling)Solvent-free conditions, reduced waste, potential for novel reactivity. tandfonline.comunigoa.ac.in
Catalyst-Free SystemsAvoids the use of potentially toxic and expensive metal catalysts, simplifies purification. bohrium.com
Green Solvents (e.g., water, ionic liquids)Reduced environmental impact, potential for unique reactivity and selectivity. frontiersin.orgresearchgate.net
Electrochemical SynthesisHigh efficiency, scalability, use of environmentally benign reagents. rsc.org

Exploration of Unconventional Reactivity Profiles and Catalytic Transformations

The unique combination of a benzisoxazole core, a bromine atom, and a hydroxyl group in this compound suggests a rich and largely unexplored reactivity profile. Future research should aim to uncover and harness this reactivity for the development of novel chemical transformations.

The benzisoxazole ring itself can exhibit interesting reactivity. For instance, benzisoxazoles can undergo isomerization upon irradiation with light. ambeed.com The base-catalyzed decomposition of benzisoxazoles to o-cyanophenolate anions is another characteristic reaction that could be further investigated for this specific derivative. acs.org

The bromine atom at the 3-position is a key functional handle that opens the door to a wide array of catalytic cross-coupling reactions. The incorporation of bromine atoms into heterocyclic systems can increase their reactivity in aromatic nucleophilic substitution and cross-coupling reactions. nih.gov This suggests that this compound could be a valuable building block in the synthesis of more complex molecules. Potential transformations to be explored include:

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Applying these reactions to this compound would allow for the introduction of a wide variety of substituents at the 3-position, leading to a diverse library of novel compounds.

Nickel-Catalyzed Transformations: Nickel catalysis has emerged as a powerful alternative to palladium catalysis. Recent work has shown that anthranils (2,1-benzisoxazoles) can act as electrophilic amination reagents in nickel-catalyzed hydroamination reactions of unactivated alkenes. acs.org Exploring the potential of this compound in similar nickel-catalyzed transformations could lead to the discovery of new and efficient methods for C-N bond formation.

Halogen-Lithium Exchange: The bromine atom can be readily exchanged with lithium, generating a potent nucleophile. This lithiated intermediate can then be reacted with a variety of electrophiles to introduce new functional groups at the 3-position. researchgate.net

The hydroxyl group at the 4-position provides another site for functionalization. It can be alkylated, acylated, or used as a directing group in electrophilic aromatic substitution reactions on the benzene (B151609) ring. The interplay between the hydroxyl group and the benzisoxazole ring could also lead to interesting intramolecular reactions and rearrangements.

A summary of potential catalytic transformations is provided in Table 2.

Reaction TypeReagents and ConditionsPotential Outcome
Suzuki CouplingAryl/vinyl boronic acids, Pd catalyst, baseSynthesis of 3-aryl/vinyl-benzo[d]isoxazol-4-ols
Heck CouplingAlkenes, Pd catalyst, baseSynthesis of 3-alkenyl-benzo[d]isoxazol-4-ols
Sonogashira CouplingTerminal alkynes, Pd/Cu catalysts, baseSynthesis of 3-alkynyl-benzo[d]isoxazol-4-ols
Buchwald-Hartwig AminationAmines, Pd catalyst, baseSynthesis of 3-amino-benzo[d]isoxazol-4-ols
Nickel-Catalyzed HydroaminationAlkenes, Ni catalyst, reducing agentPotential for novel C-N bond formation reactions. acs.org

Potential for Integration into Advanced Chemical Materials Research

The structural features of this compound make it an attractive candidate for the development of advanced chemical materials. The rigid, aromatic benzisoxazole core can impart desirable thermal and electronic properties, while the bromine and hydroxyl groups provide handles for further functionalization and incorporation into larger molecular or polymeric systems.

Benzisoxazole derivatives are known to be important pharmacophores in medicinal chemistry, with applications as antipsychotic, anticonvulsant, and anticancer agents. nih.govwikipedia.orgresearchgate.net The unique substitution pattern of this compound could lead to the discovery of new biologically active compounds.

Beyond medicinal chemistry, there is significant potential for the use of this compound in materials science. Areas for future exploration include:

Organic Electronics: Heterocyclic compounds, such as carbazoles, are widely used in organic electronics due to their favorable electronic properties. mdpi.com The extended π-system of the benzisoxazole ring, which can be further modified through cross-coupling reactions at the 3-position, suggests that derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Functional Polymers: The hydroxyl group of this compound could be used to incorporate the molecule into polymer backbones, for example, through polyester (B1180765) or polyurethane formation. The resulting polymers would possess the unique electronic and photophysical properties of the benzisoxazole moiety, potentially leading to new materials with applications in sensors, coatings, or advanced composites.

Supramolecular Chemistry: The hydroxyl group can participate in hydrogen bonding, which could be exploited for the construction of well-defined supramolecular assemblies. The ability to form ordered structures through non-covalent interactions is a key principle in the design of functional materials, and this compound could serve as a versatile building block in this field.

The potential applications in advanced materials are summarized in Table 3.

Application AreaRationaleKey Structural Features
Medicinal ChemistryBenzisoxazole is a known pharmacophore. nih.govresearchgate.netBenzisoxazole core, potential for diverse functionalization.
Organic ElectronicsHeterocyclic aromatics often have useful optoelectronic properties. mdpi.comRigid, planar benzisoxazole ring system.
Functional PolymersIncorporation into polymers can impart new properties.Reactive hydroxyl group for polymerization.
Supramolecular ChemistryHydrogen bonding can direct self-assembly.Hydrogen-bonding hydroxyl group.

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